3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one
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Overview
Description
3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one typically involves multi-step organic reactions. One possible route could involve the condensation of a suitable pyrazinone precursor with a benzoyl derivative under controlled conditions. The reaction might require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one: can be compared with other pyrazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
400602-62-2 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one |
InChI |
InChI=1S/C16H18N2O4/c1-4-9(2)12-15(21)17-13(16(18-12)22-3)14(20)10-5-7-11(19)8-6-10/h5-9,19H,4H2,1-3H3,(H,17,21) |
InChI Key |
RNMOAWSVAHZYEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=C(NC1=O)C(=O)C2=CC=C(C=C2)O)OC |
Origin of Product |
United States |
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